molecular formula C9H10Cl3N3O B000148 Guanfacine hydrochloride CAS No. 29110-48-3

Guanfacine hydrochloride

Cat. No.: B000148
CAS No.: 29110-48-3
M. Wt: 282.5 g/mol
InChI Key: DGFYECXYGUIODH-UHFFFAOYSA-N
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Description

Guanfacine hydrochloride is an orally active antihypertensive agent primarily used to treat attention deficit hyperactivity disorder (ADHD) and high blood pressure. It is a selective alpha-2A adrenergic receptor agonist, which helps reduce sympathetic nervous system activity . This compound is available under brand names such as Tenex and Intuniv .

Mechanism of Action

Target of Action

Guanfacine hydrochloride primarily targets the alpha-2A adrenergic receptors in the brain . These receptors play a crucial role in regulating neurotransmission and maintaining homeostasis in the central nervous system .

Mode of Action

This compound acts as an agonist at the alpha-2A adrenergic receptors . By stimulating these receptors, this compound reduces sympathetic nerve impulses from the vasomotor center to the heart and blood vessels . This interaction results in a decrease in peripheral vascular resistance and a reduction in heart rate .

Biochemical Pathways

The biochemical pathways affected by this compound involve the sympathetic nervous system and the vasomotor center located in the medulla oblongata of the brain . The stimulation of alpha-2A adrenergic receptors by this compound reduces sympathetic outflow, leading to a decrease in vasomotor tone and heart rate .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is orally active, and its bioavailability ranges from 80% to 100% . It is metabolized primarily by the cytochrome P450 3A4 enzyme . Most of the dose is metabolized and excreted in the urine, with approximately 30% excreted as unchanged drug .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in sympathetic nerve impulses, leading to decreased sympathetic outflow . This results in a decrease in peripheral vascular resistance and heart rate . At the cellular level, this compound enhances the density of neuronal dendrites, modulates the expression of synaptic and cytoskeletal proteins in prefrontal cortical neurons, and may improve hypobaric hypoxia-induced prefrontal cortical dysfunctions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, prenatal, perinatal, and postnatal difficulties, psychological adversities, exposure to chemical contaminants, or iron deficiency can increase the probability of developing attention deficit hyperactivity disorder (ADHD), a condition for which this compound is often prescribed . Furthermore, the age of the patient can influence the exposure to guanfacine, with higher exposure observed in children (6 to 12 years of age) compared with adolescents (13 to 17 years of age) .

Biochemical Analysis

Biochemical Properties

Guanfacine hydrochloride interacts with the alpha-2A adrenergic receptor . By stimulating these receptors, it reduces the effects of the sympathetic nervous system on the heart and circulatory system . The main metabolic pathway of guanfacine is monooxidation on the dichlorobenzyl moiety, followed by glucuronidation or sulfation .

Cellular Effects

This compound influences cell function by reducing the effects of the sympathetic nervous system. It decreases sympathetic nerve activity, which can influence various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by activating α2A-adrenergic receptors in the brain, thereby decreasing sympathetic nervous system activity . It is unclear how this translates to the treatment of ADHD .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has a long duration of action as it is given once daily . There are no major safety concerns during long-term administration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . It has been shown to improve sustained attention and reduce overactivity and impulsiveness in an animal model of ADHD .

Metabolic Pathways

This compound is involved in metabolic pathways that include monooxidation on the dichlorobenzyl moiety, followed by glucuronidation or sulfation . It is metabolized by CYP3A4 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is approximately 70% protein-bound in serum . It is eliminated in the urine in patients with normal renal function .

Chemical Reactions Analysis

Guanfacine hydrochloride undergoes various chemical reactions, including:

Properties

IUPAC Name

N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFYECXYGUIODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29110-47-2 (Parent)
Record name Guanfacine hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110483
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DSSTOX Substance ID

DTXSID2045157
Record name Guanfacine hydrochloride
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Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29110-48-3, 29110-47-2
Record name Guanfacine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29110-48-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanfacine hydrochloride [USAN:USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name guanfacine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759121
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Record name Guanfacine hydrochloride
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Record name N-(aminoiminomethyl)-2,6-dichlorophenylacetamide monohydrochloride
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Record name GUANFACINE HYDROCHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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